molecular formula C13H18N2O4 B13548584 (2-Tert-butoxycarbonylaminomethyl-pyridin-4-yl)-acetic acid

(2-Tert-butoxycarbonylaminomethyl-pyridin-4-yl)-acetic acid

Cat. No.: B13548584
M. Wt: 266.29 g/mol
InChI Key: UNUOOSWWNKHLQO-UHFFFAOYSA-N
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Description

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid is a synthetic organic compound with the molecular formula C12H16N2O4. It is characterized by the presence of a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions produce biaryl compounds .

Scientific Research Applications

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid involves its ability to undergo selective chemical reactions, such as deprotection and coupling, which allow it to interact with various molecular targets. The Boc group provides protection during synthetic steps and can be removed to reveal the reactive amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: Similar in structure due to the presence of the Boc group.

    Pyridine derivatives: Share the pyridine ring structure.

    Acetic acid derivatives: Contain the acetic acid moiety.

Uniqueness

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid is unique due to its combination of a Boc-protected amino group and a pyridine ring, which provides distinct reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]acetic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-10-6-9(4-5-14-10)7-11(16)17/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

UNUOOSWWNKHLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CC(=O)O

Origin of Product

United States

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